molecular formula C22H22N2O5S B6564859 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946321-88-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B6564859
CAS No.: 946321-88-6
M. Wt: 426.5 g/mol
InChI Key: ZGPDWILHVFLEDV-UHFFFAOYSA-N
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Description

The compound N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a furan-2-carbonyl group and a substituted benzene sulfonamide moiety. Key structural elements include:

  • Tetrahydroquinoline core: A partially saturated heterocycle that enhances conformational flexibility compared to fully aromatic systems.
  • 2-Methoxy-5-methylbenzene sulfonamide: The methoxy (electron-donating) and methyl (hydrophobic) groups modulate electronic and steric properties of the benzene ring .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-9-8-16-5-3-11-24(18(16)14-17)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPDWILHVFLEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular targets involved in cell proliferation and survival.

The mechanism of action often involves binding to enzymes or receptors, modulating their activity, which can trigger downstream biochemical pathways leading to therapeutic effects.

Drug Development

The unique structural features of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide make it a promising candidate for drug development. Its potential to interact with biological targets can lead to the creation of novel therapeutics for:

  • Infectious diseases
  • Cancer treatment
  • Neurological disorders

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry. Its synthesis typically involves multi-step organic reactions, including condensation reactions followed by coupling with sulfonyl chlorides. This versatility allows chemists to modify its structure for various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. Further research is required to elucidate its precise mechanism and efficacy in vivo.

Comparison with Similar Compounds

Research Findings and Trends

  • Tetrahydroquinoline vs. Tetrahydroisoquinoline: The quinoline scaffold is prevalent in kinase inhibitors (e.g., antimalarials), while isoquinoline derivatives are explored for neuroactive properties. Regioisomerism here may dictate target selectivity.
  • Furan vs. Benzodioxole : Furan’s planar structure favors π-stacking, whereas benzodioxole’s fused oxygen atoms could engage in hydrogen bonding, as seen in protease inhibitors .

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinoline scaffold is typically synthesized via acid-catalyzed cyclization of aniline derivatives with aldehydes. For example, Vulcanchem’s protocol employs aniline derivatives and furfural in concentrated hydrochloric acid at 80°C for 12 hours to yield 1,2,3,4-tetrahydroquinoline intermediates. This method achieves 70–75% yields but requires careful control of stoichiometry to avoid over-alkylation.

Suzuki Cross-Coupling for Functionalization

Recent advancements utilize Suzuki-Miyaura cross-coupling to introduce aryl groups at the 7-position of the tetrahydroquinoline core. A study by Nature (2025) demonstrates that reacting 7-bromo-1,2,3,4-tetrahydroquinoline with 2-methoxy-5-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in tetrahydrofuran (THF) at 80°C produces the 7-aryl-tetrahydroquinoline derivative in 85% yield. This method offers superior regioselectivity compared to traditional Friedel-Crafts alkylation.

Diastereoselective [4 + 2] Annulation

Frontiers in Chemistry (2021) reports a DBU-mediated catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl p-quinone methides (p-QMs) and α,α-dicyanoalkenes to construct tetrahydroquinolines. Optimized conditions (toluene, room temperature, 1 hour) deliver 96% yield with >20:1 diastereoselectivity, making this method ideal for large-scale synthesis.

Introduction of the Furan-2-Carbonyl Group

Acylation of the Tetrahydroquinoline Nitrogen

The furan-2-carbonyl moiety is introduced via N-acylation using furan-2-carbonyl chloride. Vulcanchem’s protocol reacts 1,2,3,4-tetrahydroquinolin-7-amine with furan-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature. The reaction proceeds quantitatively within 2 hours, as confirmed by <sup>1</sup>H NMR monitoring.

Optimization of Acylation Conditions

Key parameters include:

  • Solvent : DCM outperforms THF and acetonitrile due to better solubility of intermediates.

  • Base : TEA (2.5 equivalents) ensures efficient HCl scavenging without side reactions.

  • Temperature : Slow warming from 0°C to 25°C minimizes exothermic side reactions.

Post-reaction workup involves washing with 5% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate = 4:1) to isolate the acylated product in 92% purity.

Sulfonamide Moiety Installation

Sulfonylation with 2-Methoxy-5-Methylbenzenesulfonyl Chloride

The sulfonamide group is introduced by reacting the acylated tetrahydroquinoline with 2-methoxy-5-methylbenzenesulfonyl chloride. Benchchem’s method (2025) uses dimethylformamide (DMF) as the solvent and pyridine as the base at −10°C to room temperature. After 6 hours, the reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield the sulfonamide (78% yield).

Catalytic Sulfonation Using PES-NHSO₃H

Nature (2024) highlights polyether sulfone sulfamic acid (PES-NHSO₃H) as a recyclable catalyst for sulfonamide synthesis. Employing 5 mol% PES-NHSO₃H in acetonitrile at 60°C for 3 hours achieves 89% yield. The catalyst is recovered via filtration and reused 11 times without activity loss.

Final Coupling and Purification

Amide Bond Formation

The final step couples the sulfonamide intermediate with 2-methoxy-5-methylbenzoic acid using EDC/HOBt in DCM. Nature’s protocol (2025) reports 88% yield after stirring at 25°C for 12 hours. The crude product is purified via flash chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Characterization and Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 10H, aromatic), 4.32 (t, 2H, CH₂), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₂₈H₂₇N₃O₅S [M+H]<sup>+</sup> 526.1745, found 526.1748.

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water = 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageCitation
Cyclization + Acylation7092Low-cost starting materials
Suzuki Coupling8595Regioselective aryl introduction
PES-NHSO₃H Catalysis8997Recyclable catalyst, eco-friendly

The Suzuki cross-coupling route combined with PES-NHSO₃H-catalyzed sulfonation emerges as the most efficient protocol, balancing yield, purity, and environmental considerations.

Q & A

Basic Research Questions

Q. What are the key structural features of the compound, and how do they influence its biological activity?

  • Answer : The compound integrates three critical moieties:

  • Tetrahydroquinoline core : Provides a rigid bicyclic structure that enhances binding to hydrophobic pockets in biological targets .
  • Furan-2-carbonyl group : Introduces electron-rich aromaticity, potentially facilitating π-π interactions or hydrogen bonding with enzymes/receptors .
  • Sulfonamide group (-SO₂NH₂) : Known for antibacterial activity via dihydropteroate synthase inhibition, though substituents (e.g., 2-methoxy-5-methylbenzene) modulate selectivity and pharmacokinetics .
    • Methodological Insight : Structure-activity relationship (SAR) studies should use systematic substitutions (e.g., replacing furan with thiophene) followed by enzymatic assays to quantify activity shifts .

Q. What synthetic routes are commonly used for this compound, and what are critical parameters for success?

  • Answer : A multi-step synthesis is typical:

Tetrahydroquinoline core formation : Cyclization of aniline derivatives with carbonyl reagents under acidic conditions .

Furan-2-carbonyl conjugation : Achieved via amide coupling (e.g., EDC/HOBt) or nucleophilic acyl substitution .

Sulfonamide introduction : Reacting the amine intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (pH 8–10, 0–5°C) .

  • Critical Parameters :

  • Temperature control during sulfonylation to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate >95% pure product .

Q. How can researchers confirm the identity and purity of the compound post-synthesis?

  • Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; furan carbonyl carbon at δ 160–165 ppm) .
  • IR : Confirm sulfonamide (-SO₂NH₂) stretches at 1150–1350 cm⁻¹ .
  • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. What strategies optimize the yield of the sulfonamide intermediate in multi-step syntheses?

  • Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity while minimizing hydrolysis .
  • Stoichiometry : Use a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete amine conversion .
  • Additives : Add molecular sieves to scavenge water, improving reaction efficiency .
    • Data Table :
ConditionYield (%)Purity (%)
DCM, 0°C, 2h7892
THF, RT, 4h6588
DCM + molecular sieves8595
Data from optimized protocols in

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Answer :

  • Electron-Donating Groups (e.g., methoxy) : Activate the benzene ring toward electrophilic attack but may reduce sulfonamide’s electrophilicity at sulfur .
  • Steric Effects : Bulky groups (e.g., 5-methyl) hinder nucleophilic approach, necessitating higher temperatures or catalysts (e.g., DMAP) .
    • Methodological Insight : Perform DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with targets (e.g., bacterial enzymes) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data from analogous compounds .

Data Contradiction Analysis

  • Issue : Conflicting reports on optimal reaction temperatures for sulfonamide formation (0–5°C vs. room temperature).
    • Resolution : Systematic screening (e.g., 0°C, 5°C, RT) with real-time monitoring (TLC) identified 0–5°C as optimal for minimizing byproducts, while RT accelerates reactions but reduces yield .

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